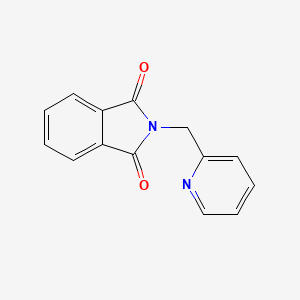
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as PDD, is a small molecule that has gained significant attention for its potential use in various scientific research applications. PDD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes and pathways. In
Mecanismo De Acción
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and calcium channels. CDKs are involved in regulating cell division, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to cell cycle arrest and apoptosis. Calcium channels are involved in neuronal signaling, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to a decrease in calcium influx and subsequent neuronal hyperexcitability.
Biochemical and Physiological Effects:
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of calcium channels in neurons, and modulation of cellular signaling pathways. 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit specific enzymes and pathways, allowing for the investigation of specific cellular processes. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a safe and reliable tool for scientific research. However, one limitation of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione and its effects on cellular signaling pathways. Finally, the development of more efficient synthesis methods for 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione could facilitate its use in a wider range of scientific research applications.
Aplicaciones Científicas De Investigación
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used to study the role of calcium channels in neuronal signaling. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in drug discovery to identify potential therapeutic targets for various diseases.
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
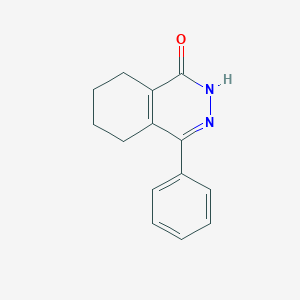

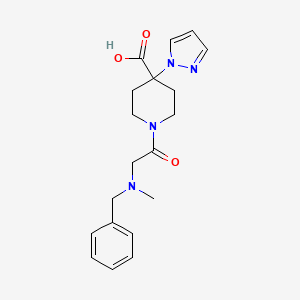
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)

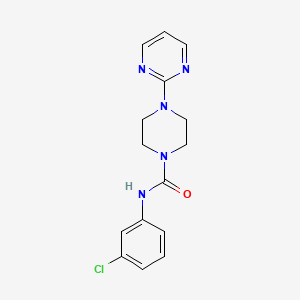
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)
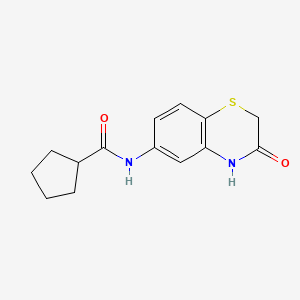
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)